3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with an amino group, a difluorophenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-difluorobenzaldehyde with 2-methylpyridine under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-(2,3-difluorophenyl)pyridine: Lacks the methyl group, which may affect its chemical properties and biological activity.
2-Amino-6-(2,3-difluorophenyl)-3-methylpyridine: The position of the amino and methyl groups is different, leading to variations in reactivity and applications.
Uniqueness
3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, difluorophenyl group, and methyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10F2N2 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-(2,3-difluorophenyl)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C12H10F2N2/c1-7-10(15)5-6-11(16-7)8-3-2-4-9(13)12(8)14/h2-6H,15H2,1H3 |
InChI Key |
OQBMNRDUNQTSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(C(=CC=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.